molecular formula C5H9ClO B3191304 2-Chloro-3-methylbutanal CAS No. 53394-32-4

2-Chloro-3-methylbutanal

Cat. No.: B3191304
CAS No.: 53394-32-4
M. Wt: 120.58 g/mol
InChI Key: SCHRUBOQSCAFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-methylbutanal is an organic compound with the molecular formula C5H9ClO. It is an aldehyde, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom and a methyl group. This compound is used in various chemical reactions and has applications in different fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroformylation of Isobutene: One method to synthesize 2-Chloro-3-methylbutanal involves the hydroformylation of isobutene.

    Isomerization of 3-Methylbut-3-en-1-ol: Another method involves the isomerization of 3-methylbut-3-en-1-ol using a copper oxide (CuO) and zinc oxide (ZnO) catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation processes, utilizing advanced catalytic systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3-methylbutanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbutanal involves its reactivity due to the presence of the carbonyl group and the chlorine atom. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attacks. The chlorine atom can participate in substitution reactions, further modifying the compound’s structure and reactivity .

Comparison with Similar Compounds

    3-Methylbutanal: Similar in structure but lacks the chlorine atom.

    2-Chloro-2-methylbutanal: Similar but with a different position of the chlorine atom.

    2-Methylbutanal: Similar but without the chlorine atom.

Uniqueness: 2-Chloro-3-methylbutanal is unique due to the specific positioning of the chlorine atom and the methyl group, which influences its reactivity and applications in various chemical reactions and industrial processes .

Properties

IUPAC Name

2-chloro-3-methylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-4(2)5(6)3-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHRUBOQSCAFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453705
Record name 2-chloro-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53394-32-4
Record name 2-chloro-3-methylbutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-methylbutanal
Reactant of Route 2
2-Chloro-3-methylbutanal
Reactant of Route 3
2-Chloro-3-methylbutanal
Reactant of Route 4
2-Chloro-3-methylbutanal
Reactant of Route 5
2-Chloro-3-methylbutanal
Reactant of Route 6
2-Chloro-3-methylbutanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.